molecular formula C11H14O4S B12087885 2,3-Dihydro-5-benzofuranethanolMethanesulfonate

2,3-Dihydro-5-benzofuranethanolMethanesulfonate

Katalognummer: B12087885
Molekulargewicht: 242.29 g/mol
InChI-Schlüssel: UGMHNORFEFKDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-5-benzofuranethanolMethanesulfonate is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-benzofuranethanolMethanesulfonate typically involves the reaction of 2,3-dihydro-5-benzofuranethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-5-benzofuranethanolMethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-5-benzofuranethanolMethanesulfonate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-5-benzofuranethanolMethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-5-benzofuranethanolMethanesulfonate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, it has unique substitution patterns that influence its interaction with biological targets and its overall pharmacological profile .

Eigenschaften

Molekularformel

C11H14O4S

Molekulargewicht

242.29 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate

InChI

InChI=1S/C11H14O4S/c1-16(12,13)15-7-4-9-2-3-11-10(8-9)5-6-14-11/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

UGMHNORFEFKDTI-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.